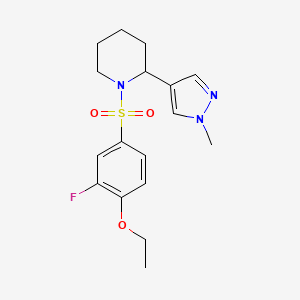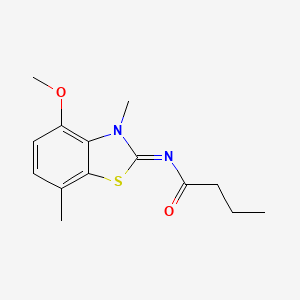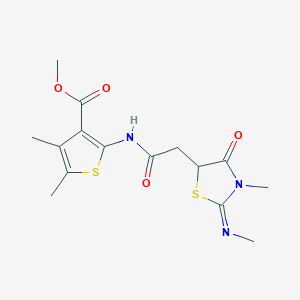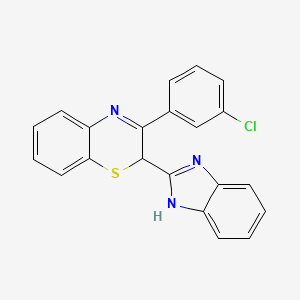![molecular formula C16H23N7O3 B2753372 2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rinyl)acetamide CAS No. 923509-10-8](/img/structure/B2753372.png)
2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. The IUPAC name is a systematic way of naming chemical substances based on their structure . The molecular formula represents the number and type of atoms in a molecule . The structure shows how these atoms are connected .
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized . This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in the molecule . Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo . This includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research on compounds with similar structures has focused on synthesizing new heterocycles and assessing their biological activities. For instance, a study by Bondock et al. (2008) focused on synthesizing new heterocycles incorporating the antipyrine moiety and evaluating their antimicrobial activities. This research highlights the potential of similar compounds in contributing to the development of new antimicrobial agents Bondock, Rabie, Etman, & Fadda, 2008.
Novel Synthetic Pathways
Another aspect of research involves exploring novel synthetic pathways for related compounds. The study on the synthesis and in vitro antimicrobial activities of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones by Sharma et al. (2004) exemplifies this approach. This study demonstrates the synthesis of compounds with potential biological activity, showcasing the significance of innovative synthetic methods in expanding the applications of such chemicals in scientific research Sharma, Sharma, & Rane, 2004.
Biological and Chemical Properties Exploration
The exploration of biological and chemical properties of compounds with complex structures is another area of interest. For example, the work on formaldehyde-mediated modification of natural deoxyguanosine with amines by Takahashi & Hashimoto (2001) provides a molecular model for studying the genotoxicity of compounds. This research underscores the importance of understanding the interactions between compounds and DNA, which could be relevant for assessing the biological effects of similar compounds Takahashi & Hashimoto, 2001.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O3/c1-5-6-7-21-14(25)12-13(20(4)16(21)26)18-15-22(8-11(17)24)19-9(2)10(3)23(12)15/h10H,5-8H2,1-4H3,(H2,17,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABUYUPVPGSNKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C(C(=NN3CC(=O)N)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2753290.png)


![4-[(4-chlorophenyl)methylsulfanyl]-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2753293.png)
![Methyl 7-styryl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide](/img/structure/B2753294.png)

![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2753298.png)
![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2753301.png)
![(Z)-1-benzyl-3-(((4-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2753303.png)




